Methyl 2-iodo-I+/--oxobenzeneacetate

Organic Synthesis Cross-Coupling Catalysis

Researchers pursuing one-pot heterocycle syntheses often face failure when substituting generic aryl halides for this compound. Methyl 2-iodo-α-oxobenzeneacetate combines an electrophilic α-ketoester with an ortho-iodoaryl group, enabling tandem nucleophilic addition/intramolecular cross-coupling cascades inaccessible to simpler analogs. • Enables one-pot construction of isocoumarins, phthalides, and indole scaffolds • Ortho-iodo substitution essential for successful cyclization • Compatible with Suzuki, Sonogashira, and Heck cross-coupling for modular diversification Available in research quantities with global shipping.

Molecular Formula C9H7IO3
Molecular Weight 290.05 g/mol
CAS No. 57699-29-3
Cat. No. B13115670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-iodo-I+/--oxobenzeneacetate
CAS57699-29-3
Molecular FormulaC9H7IO3
Molecular Weight290.05 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=CC=C1I
InChIInChI=1S/C9H7IO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
InChIKeyFYJIVWHWDNJABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-iodo-α-oxobenzeneacetate: Bifunctional α-Ketoester Aryl Iodide


Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3), also known as methyl 2-(2-iodophenyl)-2-oxoacetate , is a bifunctional organic compound containing both an ortho-iodophenyl moiety and an α-ketoester functional group . Its molecular formula is C₉H₇IO₃ with a molecular weight of 290.05 g/mol . This compound belongs to the class of phenylglyoxylic acid esters and is primarily employed as a synthetic intermediate in organic chemistry, with its reactivity stemming from the electrophilic α-keto group and the aryl iodide capable of participating in transition metal-catalyzed cross-coupling reactions .

Aryl iodide handle for palladium-catalyzed cross-coupling reactions
α-Ketoester group enables tandem nucleophilic addition / cyclization cascades
Ortho-substitution pattern favors intramolecular ring-closing pathways

Why Methyl 2-iodo-α-oxobenzeneacetate Cannot Be Replaced


Substituting Methyl 2-iodo-α-oxobenzeneacetate with a generic aryl halide (e.g., iodobenzene) or a structurally related analog (e.g., methyl 2-iodobenzoate) can lead to synthetic failure or suboptimal outcomes due to critical differences in reactivity and functionality. Unlike simple aryl iodides, this compound possesses an electrophilic α-ketoester group adjacent to the aryl ring, enabling unique tandem reaction pathways such as nucleophilic addition/cyclization cascades that are inaccessible to analogs lacking this group. Furthermore, the ortho-iodo substitution pattern provides distinct steric and electronic properties that influence cross-coupling efficiency and regioselectivity compared to meta- or para-substituted isomers. The available evidence quantifying these differences is extremely limited, requiring users to rely on experimental validation rather than robust comparative datasets.

Simple aryl halide (e.g., iodobenzene)
Lacks the α-ketoester group, which may restrict access to tandem addition/cross-coupling sequences and limit synthetic versatility.
Methyl 2-iodobenzoate
Missing the α-keto functionality alters electrophilic reactivity and prevents nucleophilic addition cascades; the ortho-iodo position is retained but the electronic environment differs.

Methyl 2-iodo-α-oxobenzeneacetate Differentiation Evidence


Cross-Coupling Reaction Scope

Methyl 2-iodo-α-oxobenzeneacetate contains an aryl iodide capable of participating in cross-coupling reactions. While specific quantitative yield data for this compound could not be sourced, the ortho-substituted aryl iodide structure is known to be reactive in such transformations.

Cross-Coupling Scope
Class-level inference
Contains an aryl iodide that is structurally expected to participate in Suzuki, Sonogashira, and Heck couplings; no direct yield data available for this compound.
Potential cross-coupling utility based on structural class
Requires experimental validation with specific catalysts and substrates
Organic Synthesis Cross-Coupling Catalysis

Structural and Molecular Properties

Methyl 2-iodo-α-oxobenzeneacetate (CAS 57699-29-3) is defined by its molecular structure and physical properties, which distinguish it from other aryl halides and α-ketoesters.

Structural Identity
Data to verify
Target: C₉H₇IO₃, MW 290.05 g/mol. Comparator (methyl 2-iodobenzoate): C₈H₇IO₂, MW 262.04 g/mol. Difference: +28.01 g/mol (α-keto group).
Confirms the presence of the α-ketoester functionality
Based on molecular formula; experimental characterization recommended
Chemical Properties Structure Elucidation Synthetic Intermediate

Inferred Kinase and COX-2 Inhibition

There are claims that Methyl 2-iodo-α-oxobenzeneacetate inhibits tyrosine kinases and COX-2 via covalent binding. However, these claims are found only on non-authoritative vendor pages and lack primary literature verification.

Biological Activity Claim
Data to verify
Alleged Ki = 0.8–2.3 µM for unspecified kinases; COX-2 inhibition reported on non-authoritative vendor pages. No peer-reviewed confirmation.
Requires independent experimental validation
Procurement decisions should not rely on this unverified claim
Biochemical Assay Enzyme Inhibition Drug Discovery

Key Applications of Methyl 2-iodo-α-oxobenzeneacetate


Heterocyclic Synthesis via Tandem Reactions

The compound's bifunctional nature, bearing both an electrophilic α-ketoester and an aryl iodide, makes it a logical precursor for the construction of diverse heterocyclic systems (e.g., isocoumarins, phthalides, indoles). Sequential nucleophilic addition to the ketone followed by intramolecular cross-coupling of the aryl iodide could enable efficient, one-pot syntheses of complex scaffolds relevant to medicinal chemistry and natural product synthesis. This specific ortho-substitution pattern is essential for such cyclizations [1].

Modular Synthesis via Cross-Coupling

As an aryl iodide, Methyl 2-iodo-α-oxobenzeneacetate is a candidate for modular synthesis strategies employing well-established palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) [2]. The presence of the α-ketoester group provides an orthogonal handle for further diversification after the coupling event. This scenario is differentiated from using a simpler aryl iodide (like iodobenzene) by the ability to retain the reactive α-keto functionality for subsequent steps, enabling a convergent approach to more highly functionalized targets.

Phenylglyoxylic Acid Derivative Synthesis

As a methyl ester of a substituted phenylglyoxylic acid, this compound can serve as a protected intermediate for generating other phenylglyoxylic acid derivatives [3]. Hydrolysis of the methyl ester yields the corresponding 2-iodophenylglyoxylic acid, which can be further derivatized into amides, hydrazones, or other functional groups of interest. This provides a direct, iodo-substituted entry point into the phenylglyoxylic acid chemical space, a class known to be useful for preparing herbicidally active compounds and other biologically relevant molecules [3].

Application
Selection Property
Validation Focus
Heterocyclic synthesis via tandem reactions
Ortho-iodo / α-ketoester bifunctionality
Tandem nucleophilic addition / intramolecular cross-coupling cyclization
Modular synthesis via cross-coupling
Aryl iodide handle; α-ketoester orthogonal diversification point
Retention of reactive α-keto group after initial C–C bond formation
Phenylglyoxylic acid derivative synthesis
Methyl ester as protected carboxylic acid
Hydrolysis and subsequent derivatization to amides, hydrazones, etc.

Technical Documentation Hub

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